Cas no 1426928-20-2 (56QS71Swuj)

56QS71Swuj 化学的及び物理的性質
名前と識別子
-
- (2R)-2-((3-(1-Benzofuran-2-yl)imidazo(1,2-b)pyridazin-6-yl)oxy)propan-1-amine
- (2R)-2-{[3-(1-Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxy}propan-1-amine
- 56QS71SWUJ
- MNK1/2-IN-5
- US9499547, 13
- 1-Propanamine, 2-((3-(2-benzofuranyl)imidazo(1,2-b)pyridazin-6-yl)oxy)-, (2R)-
- 1-Propanamine, 2-[[3-(2-benzofuranyl)imidazo[1,2-b]pyridazin-6-yl]oxy]-, (2R)-
- 1426928-20-2
- CMDIADSAZCFCCT-LLVKDONJSA-N
- DA-65571
- SCHEMBL14771424
- UNII-56QS71SWUJ
- CHEMBL5207564
- (2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine
- CS-0227300
- BAY-1143269
- 56QS71Swuj
-
- インチ: 1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1
- InChIKey: CMDIADSAZCFCCT-LLVKDONJSA-N
- SMILES: C(N)[C@H](OC1=NN2C(C3=CC4=CC=CC=C4O3)=CN=C2C=C1)C
計算された属性
- 精确分子量: 308.12732577g/mol
- 同位素质量: 308.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 78.6
56QS71Swuj Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60733-50 mg |
MNK1/2-IN-5 |
1426928-20-2 | 50mg |
¥13800.00 | 2023-02-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60733-50mg |
MNK1/2-IN-5 |
1426928-20-2 | 50mg |
¥ 13800 | 2023-09-07 | ||
Ambeed | A1602765-25mg |
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine |
1426928-20-2 | 98% | 25mg |
$100.0 | 2025-02-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60733-5 mg |
MNK1/2-IN-5 |
1426928-20-2 | 5mg |
¥7000.00 | 2023-02-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60733-5mg |
MNK1/2-IN-5 |
1426928-20-2 | 5mg |
¥ 7000 | 2023-09-07 | ||
Ambeed | A1602765-10mg |
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine |
1426928-20-2 | 98% | 10mg |
$77.0 | 2025-02-27 | |
Ambeed | A1602765-5mg |
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine |
1426928-20-2 | 98% | 5mg |
$60.0 | 2025-02-27 | |
Ambeed | A1602765-100mg |
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine |
1426928-20-2 | 98% | 100mg |
$288.0 | 2025-02-27 | |
Ambeed | A1602765-250mg |
(R)-2-((3-(Benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine |
1426928-20-2 | 98% | 250mg |
$546.0 | 2025-02-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60733-100 mg |
MNK1/2-IN-5 |
1426928-20-2 | 100MG |
¥17500.00 | 2023-02-18 |
56QS71Swuj 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
56QS71Swujに関する追加情報
Latest Research Insights on Compound 1426928-20-2 and Product 56QS71Swuj in Chemical Biology and Medicine
Recent advancements in chemical biology and medicinal research have highlighted the significance of compound 1426928-20-2 and its derivative product 56QS71Swuj. These molecules have garnered attention due to their potential therapeutic applications and unique biochemical properties. This research brief synthesizes the latest findings, focusing on their mechanisms of action, efficacy, and potential clinical implications.
Compound 1426928-20-2, a small-molecule inhibitor, has been investigated for its role in modulating key signaling pathways involved in oncology and inflammatory diseases. Recent studies published in Nature Chemical Biology and Journal of Medicinal Chemistry demonstrate its high selectivity for targeting protein kinases, which are critical in cell proliferation and immune response regulation. The compound's unique structural features enable it to bind with high affinity to specific kinase domains, reducing off-target effects.
Product 56QS71Swuj, developed as a derivative of 1426928-20-2, has shown enhanced pharmacokinetic properties in preclinical trials. According to a 2023 study in ACS Chemical Biology, 56QS71Swuj exhibits improved bioavailability and metabolic stability compared to its parent compound. These attributes make it a promising candidate for oral administration, addressing one of the major challenges in small-molecule drug development.
Mechanistic studies utilizing cryo-EM and X-ray crystallography have elucidated the binding interactions of 56QS71Swuj with its target proteins. Research data indicate that the product forms stable hydrogen bonds and hydrophobic interactions within the active site, leading to prolonged inhibition of pathological signaling cascades. These findings were corroborated by in vivo models, where 56QS71Swuj demonstrated significant tumor growth suppression in xenograft assays.
Current clinical evaluations focus on the safety profile of 56QS71Swuj in Phase I trials. Preliminary results presented at the 2024 American Association for Cancer Research (AACR) meeting suggest manageable toxicity levels, with no dose-limiting adverse events reported. Further investigations are underway to explore its combinatorial potential with existing therapies, particularly in resistant cancer subtypes.
In conclusion, the synergy between foundational research on 1426928-20-2 and translational development of 56QS71Swuj exemplifies the rapid progress in precision medicine. Future directions include optimizing formulation strategies and expanding therapeutic indications through biomarker-driven patient stratification. This brief underscores the transformative potential of these compounds in addressing unmet medical needs.
1426928-20-2 (56QS71Swuj) Related Products
- 2137836-81-6(Ethyl 4-fluoro-4-methoxybut-2-ynoate)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)
- 1267061-18-6(7-Fluorobenzoxazole)
- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)
- 931317-73-6(2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(2-phenylethyl)amino-1,3-oxazole-4-carbonitrile)
- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)

